3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Description
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Properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Thermodynamic Stability of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol Polymorphs: A Methodological Framework
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a comprehensive methodological framework for assessing the thermodynamic stability of polymorphs, using 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol as a representative case study. The polymorphic forms, experimental data, and outcomes described herein are hypothetical and presented for illustrative purposes to guide researchers in designing and executing their own studies.
Executive Summary: The Criticality of Polymorph Stability in Drug Development
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a pivotal consideration in the pharmaceutical industry.[1] These different forms, while chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, melting point, and physical stability.[2][3] Such variations can profoundly impact a drug's bioavailability, manufacturability, and shelf-life, making the identification and selection of the most stable polymorph a non-negotiable step in drug development.[1] The U.S. Food and Drug Administration (FDA) provides guidance emphasizing the need to understand and control polymorphism to ensure drug product consistency and performance.[4][5][6][7] A failure to do so can have significant consequences, as famously demonstrated by the case of Ritonavir, where the unexpected appearance of a less soluble, more stable polymorph led to a market withdrawal and reformulation.[2]
This guide provides a robust, field-proven framework for determining the thermodynamic stability of polymorphic forms of an active pharmaceutical ingredient (API), exemplified by 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. We will detail the necessary analytical techniques, provide step-by-step experimental protocols for slurry conversion and solubility studies, and explain how to interpret the resulting data to establish the thermodynamic relationship between polymorphs.
Initial Polymorph Identification and Characterization
The foundation of any stability study is the successful identification and isolation of different polymorphic forms. A comprehensive polymorph screen, employing a wide range of solvents and crystallization conditions, is the first step.[8][9] For the purpose of this guide, we will assume a successful screen of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol has yielded two distinct, anhydrous crystalline forms, hereafter designated Form I and Form II .
The unambiguous characterization of these forms is achieved through a suite of analytical techniques.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying different crystalline forms.[10] Since polymorphs have different crystal lattice arrangements, they produce unique diffraction patterns. The distinct peak positions in the XRPD patterns of Form I and Form II confirm they are different solid-state entities.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) provides quantitative data on melting points and enthalpies of fusion.[2][3] Thermogravimetric Analysis (TGA) is used to assess mass loss upon heating, which is critical for identifying the presence of bound solvents (solvates) or water (hydrates).[2]
-
Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy are sensitive to the molecular environment and can reveal differences in hydrogen bonding and molecular conformation between polymorphs.[10][11]
Hypothetical Characterization Data Summary
The following table summarizes the hypothetical analytical data for the two polymorphs of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
| Property | Form I | Form II | Causality and Significance |
| Appearance | White, crystalline powder | Fine, needle-like crystals | Morphological differences are common and can impact powder flow and processing.[3] |
| XRPD (Key Peaks, 2θ) | 8.5°, 12.3°, 18.9°, 21.5° | 9.2°, 14.1°, 19.8°, 25.0° | Different peak positions definitively confirm distinct crystal structures.[10] |
| DSC (Onset Tₘ) | 155 °C | 148 °C | The higher melting point of Form I suggests it may be the more thermodynamically stable form, a principle known as Burger's Rule of Stages, though this is not always conclusive.[1] |
| Enthalpy of Fusion (ΔHբ) | 35 kJ/mol | 30 kJ/mol | The higher enthalpy of fusion for Form I indicates a more stable crystal lattice. |
| TGA (Mass Loss) | < 0.1% up to 170 °C | < 0.1% up to 160 °C | No significant mass loss prior to melting indicates both forms are anhydrous and not solvates. |
Experimental Determination of Thermodynamic Stability
The cornerstone of thermodynamic stability is Gibbs free energy; the polymorph with the lowest free energy under a given set of conditions is the most stable.[1] This stability is directly reflected in the polymorph's solubility—the most stable form is always the least soluble.[12][13] The following experimental protocols are designed to unequivocally determine the relative stability of Form I and Form II.
Method 1: Competitive Slurry Conversion
Expertise & Causality: The competitive slurry conversion experiment is the gold-standard method for determining thermodynamic stability. It leverages the principle that a solvent provides a medium for a solution-mediated transformation.[12] The less stable (more soluble) form will dissolve, creating a solution that is supersaturated with respect to the more stable (less soluble) form. This drives the crystallization of the stable form until the initial metastable form is completely consumed, leaving only the single, most stable polymorph at equilibrium.[14]
-
Preparation: Prepare a 1:1 (w/w) physical mixture of Form I and Form II. Obtain an initial XRPD pattern of this mixture to serve as the t=0 baseline.
-
Solvent Selection: Choose a solvent (e.g., ethanol) in which the API has moderate solubility (e.g., 1-10 mg/mL). This ensures the dissolution and recrystallization kinetics are reasonably fast without being instantaneous.[12]
-
Slurry Setup: Add the 1:1 solid mixture to the selected solvent in a sealed vial, ensuring an excess of solid material remains to form a thick suspension (slurry).
-
Agitation: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or orbital shaker.
-
Monitoring: Periodically (e.g., at 24, 48, and 72 hours), withdraw a small sample of the slurry.
-
Sample Analysis: Immediately filter the sample to separate the solid from the solvent. Dry the solid and analyze it using XRPD.
Caption: Workflow for determining polymorph stability via competitive slurry conversion.
Method 2: Equilibrium Solubility Measurement
Expertise & Causality: This method provides quantitative proof of thermodynamic stability. By measuring the equilibrium solubility of each pure polymorph separately, one can directly compare their free energies in solution.[8][15] The form with the lower measured solubility is, by definition, the more stable one under the experimental conditions. A critical self-validating step in this protocol is to analyze the solid phase remaining at the end of the experiment to ensure no polymorphic transformation has occurred.[13]
-
Setup: In separate, sealed vials, add an excess of pure Form I to one and pure Form II to another. Add a precise volume of solvent (e.g., phosphate buffer pH 7.4) to each vial.
-
Equilibration: Agitate both vials at a constant, controlled temperature (e.g., 37 °C to simulate physiological conditions) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent any solid particles from being collected.
-
Concentration Analysis: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Solid Phase Verification (Trustworthiness Step): Recover the remaining solid from the bottom of each vial, dry it, and analyze it by XRPD. Confirm that the solid from the Form I vial is still pure Form I, and the solid from the Form II vial is still pure Form II. If a transformation has occurred (e.g., Form II converted to Form I), the solubility value measured for Form II is not its true equilibrium solubility and the experiment for that form must be repeated with a shorter equilibration time.[13]
| Polymorph | Solubility at 37 °C (mg/mL) | Remaining Solid Phase (Post-Experiment) |
| Form I | 0.85 | Confirmed as Form I by XRPD |
| Form II | 1.20 | Confirmed as Form II by XRPD |
The data clearly shows that Form I has a lower solubility than Form II, confirming that Form I is the thermodynamically stable form at 37 °C.
Interpretation: Monotropic vs. Enantiotropic Relationships
The stability relationship between polymorphs can be classified as either monotropic or enantiotropic.[1]
-
Monotropic System: One polymorph is more stable than the other at all temperatures up to the melting point. The metastable form will always have a higher solubility.
-
Enantiotropic System: There exists a transition temperature (Tₜ) at which the order of stability inverts.[15] Below Tₜ, one form is more stable (less soluble), while above Tₜ, the other form becomes more stable.
Slurry and solubility experiments conducted at different temperatures can elucidate this relationship. If Form I is consistently found to be more stable at all tested temperatures (e.g., 5 °C, 25 °C, 50 °C), the system is likely monotropic. If Form II were found to be more stable at a higher temperature, the system would be enantiotropic.
Visualization: Thermodynamic Relationships
Caption: Gibbs free energy vs. temperature for monotropic and enantiotropic systems.
Conclusion
The systematic investigation of polymorphism is a cornerstone of robust pharmaceutical development. For 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, as with any API, the selection of the most thermodynamically stable crystalline form is paramount to ensuring consistent product quality, predictable biopharmaceutical performance, and long-term stability. The methodological framework presented in this guide, centered on the definitive techniques of competitive slurry conversion and equilibrium solubility measurement, provides a scientifically rigorous and self-validating pathway to identify this optimal form. By integrating these principles early in the development process, researchers can mitigate risks associated with polymorphic transformations and build a solid foundation for a successful drug product.
References
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New FDA Guidance on Polymorphic Compounds in Generic Drugs . (2007). New Drug Approvals. [Link]
-
FDA Guidance on Polymorphic Compounds in Generic Drugs . (2014). New Drug Approvals. [Link]
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Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat . (2023). I-MAK. [Link]
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Lorena C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients . Journal of Formulation Science & Bioavailability. [Link]
-
Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability . (2007). Federal Register. [Link]
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O'Brien, et al. (n.d.). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy . PubMed. [Link]
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ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information . (2020). FDA. [Link]
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Polymorph screening in pharmaceutical development . (2010). European Pharmaceutical Review. [Link]
-
Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs . (2022). Improved Pharma. [Link]
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Brittain, H. G. (2019). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions . Polymorphism in Pharmaceutical Solids, Second Edition. [Link]
-
Emerging techniques for polymorph detection . (2015). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Phadnis, N. V., & Suryanarayanan, R. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data . Journal of Pharmaceutical Sciences. [Link]
-
Stahly, G. P. (2009). A Strategy for Polymorph Screening . Crystal Growth & Design. [Link]
-
Schär, M., & Mazzotti, M. (2018). Estimating the Solubility of Metastable Polymorphs: A Critical Review . Crystal Growth & Design. [Link]
-
Zhang, C., et al. (2013). Solubility and Thermodynamic Stability of the Enantiotropic Polymorphs of 2,3,5-Trimethyl-1,4-diacetoxybenzene . Journal of Chemical & Engineering Data. [Link]
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Polymorphism: The Phenomenon Affecting the Performance of Drugs . (2014). Symbiosis Online Publishing. [Link]
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Identifying the stable polymorph early in the drug discovery-development process . (n.d.). AAPS PharmSciTech. [Link]
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Methodological & Application
Topic: Laboratory Synthesis Protocols for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, a valuable chiral building block and potential pharmaceutical intermediate. The synthetic strategy is centered on a two-step sequence involving a Mannich-type reaction to form a β-amino ketone intermediate, followed by a stereoselective reduction of the carbonyl group. This application note furnishes detailed, step-by-step protocols, explains the underlying chemical principles and rationale for procedural choices, and includes essential data for process control and product verification. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and scientific integrity.
PART 1: SYNTHETIC STRATEGY AND MECHANISTIC OVERVIEW
Retrosynthetic Analysis and Strategy
The target molecule, 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, is a β-amino alcohol. A logical retrosynthetic disconnection breaks the C-N bond and the C-C bond adjacent to the carbonyl precursor, pointing towards a three-component Mannich reaction.[1][2] The synthesis is therefore designed as a two-stage process:
-
Stage 1: Mannich Reaction. This classic carbon-carbon bond-forming reaction will construct the β-amino ketone backbone. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 3',4'-dichloroacetophenone serves as the ketone component, formaldehyde as the non-enolizable aldehyde, and a suitable amine provides the nitrogen moiety.[2][3]
-
Stage 2: Ketone Reduction. The resulting β-amino ketone, 3-Amino-1-(3,4-dichlorophenyl)propan-1-one, is then reduced to the target amino alcohol. This step is critical as it generates the chiral center. The choice of reducing agent determines the stereochemical outcome, allowing for either a racemic mixture or an enantiomerically enriched product.
This approach is modular and allows for variations to produce derivatives by changing the ketone or amine component.
Visualization of the Synthetic Pathway
The overall workflow from starting materials to the final product is depicted below.
Mechanism of the Mannich Reaction
The Mannich reaction is a three-component condensation.[2] The reaction begins with the formation of an electrophilic Eschenmoser-like salt (iminium ion) from the reaction between formaldehyde and the amine (in this case, ammonia or an ammonium salt). The ketone, 3',4'-dichloroacetophenone, is deprotonated under the reaction conditions to form an enolate. This enolate then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone product after a proton transfer.
PART 2: EXPERIMENTAL PROTOCOLS
Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. 3',4'-Dichloroacetophenone is harmful if swallowed and causes skin and eye irritation.[4]
Protocol 2.1: Synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one Hydrochloride (Mannich Base)
This protocol is adapted from general Mannich reaction procedures utilizing an ammonium salt as the amine source.[3][5]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| 3',4'-Dichloroacetophenone | 189.04 | 18.9 g | 0.10 | Starting ketone.[6] |
| Paraformaldehyde | (30.03)n | 3.3 g | 0.11 | Formaldehyde source. |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 | Amine source. |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent. |
| Hydrochloric Acid (conc.) | 36.46 | 1 mL | - | Catalyst. |
| Acetone | 58.08 | ~500 mL | - | For washing/precipitation. |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-dichloroacetophenone (18.9 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), ammonium chloride (6.4 g, 0.12 mol), and 95% ethanol (100 mL).
-
Catalysis: Add concentrated hydrochloric acid (1 mL) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction mixture should become a clear, yellowish solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting ketone), remove the flask from the heat and allow it to cool.
-
Crystallization: Transfer the warm solution to a 1 L Erlenmeyer flask. While stirring, slowly add acetone (~400-500 mL) until the solution becomes turbid. Cool the mixture in an ice bath for 1-2 hours to facilitate the crystallization of the hydrochloride salt of the product.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold acetone (2 x 50 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the product, 3-amino-1-(3,4-dichlorophenyl)propan-1-one hydrochloride, in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 60-75%.
Protocol 2.2: Reduction of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one to 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
This protocol describes the reduction of the intermediate ketone to the final amino alcohol using sodium borohydride, a mild and selective reducing agent.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| 3-Amino-1-(3,4-dichlorophenyl)propan-1-one HCl | 268.54 | 13.4 g | 0.05 | Starting material from Protocol 2.1. |
| Methanol | 32.04 | 150 mL | - | Solvent. |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.8 g | 0.075 | Reducing agent. |
| Sodium Hydroxide (1M aq.) | 40.00 | As needed | - | For work-up. |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the 3-amino-1-(3,4-dichlorophenyl)propan-1-one hydrochloride (13.4 g, 0.05 mol) in methanol (150 mL). Cool the solution to 0°C in an ice bath.
-
Reduction: While stirring vigorously, add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding ~50 mL of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 1M sodium hydroxide solution until the pH is ~10-11 to ensure the amine is in its free base form. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
PART 3: CONSIDERATIONS FOR CHIRAL SYNTHESIS
The reduction protocol described in 2.2 yields a racemic mixture of the final product. For applications requiring a single enantiomer, such as in drug development, an asymmetric synthesis approach is necessary.[7] Key strategies include:
-
Asymmetric Reduction: Employing a chiral reducing agent, such as borane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can provide high enantioselectivity.
-
Enzymatic Reduction: Biocatalysis using specific ketoreductase enzymes can offer excellent enantiomeric excess (ee) under mild conditions.[8]
-
Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization and liberation of the desired enantiomer.
The choice of method depends on the required scale, cost, and desired enantiomeric purity.
PART 4: REFERENCES
-
Organic Syntheses Procedure. Organic Syntheses. Available at:
-
Three-component radical homo Mannich reaction. Nature Communications. Available at:
-
Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Benchchem. Available at:
-
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at:
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at:
-
Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry. Available at:
-
3′,4′-Dichloroacetophenone 99 2642-63-9. Sigma-Aldrich. Available at:
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. Available at:
-
Chiral Compounds. Sun-shinechem. Available at:
-
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride. PubChem. Available at:
-
Synthesis method of 3-amino-1,2-propanediol. Google Patents. Available at:
-
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. Available at:
-
Preparation method of 3-amino-1,2-propanediol. Google Patents. Available at:
-
A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents. Available at:
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at:
-
3',4'-Dichloroacetophenone, 98+%. Thermo Scientific Chemicals. Available at:
-
Organic Syntheses Procedure. Organic Syntheses. Available at:
-
4-Amino-3,5-dichloroacetophenone synthesis. chemicalbook. Available at:
-
Creativity from the Chiral Pool: Amino Acids. Baran Lab. Available at:
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Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping. Guidechem. Available at:
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at:
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. Available at:
-
3'-Aminoacetophenone. PubChem. Available at:
-
Synthetic method for 3-aminoacetophenone. Patsnap. Available at:
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Application Note: Chemoselective N-Methylation of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Abstract & Scope
This application note details a robust, scalable protocol for the mono-N-methylation of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol (Compound 1 ) to yield 3-(methylamino)-1-(3,4-dichlorophenyl)propan-1-ol (Compound 2 ).
This transformation is critical in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) structurally related to Duloxetine and Fluoxetine. The primary challenge in this synthesis is chemoselectivity : preventing O-methylation of the secondary alcohol and avoiding over-alkylation to the tertiary amine or quaternary ammonium salt.
This guide recommends an Indirect Reductive Amination strategy utilizing a temporary 1,3-oxazolidine intermediate . This method offers superior control over stoichiometry and impurity profiles compared to direct alkylation (MeI) or standard Eschweiler-Clarke conditions.
Chemical Context & Mechanistic Strategy
The Challenge: Selectivity
Direct alkylation of Compound 1 with methyl iodide (
The Solution: The Oxazolidine "Lock"
To ensure mono-methylation, we utilize the specific reactivity of 1,3-amino alcohols with formaldehyde.
-
Condensation: The primary amine and alcohol condense with paraformaldehyde to form a 1,3-oxazolidine ring.
-
Reduction: This ring is technically a cyclic hemiaminal ether. Upon treatment with a hydride source (Sodium Borohydride), the ring opens selectively at the C-O bond (releasing the alcohol) and reduces the C-N bond to a methyl group.
This pathway effectively "protects" the nitrogen from accepting a second methyl group until the reduction is complete, ensuring high selectivity for the secondary amine.
Pathway Visualization
The following diagram illustrates the reaction logic and the critical oxazolidine intermediate.
Figure 1: Reaction pathway showing the formation of the oxazolidine intermediate which prevents over-alkylation.
Experimental Protocol
Method A: Oxazolidine Route (Recommended)
Best for: High purity requirements (>98%), avoiding chromatography.
Materials
-
Substrate: 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol (1.0 equiv)
-
C1 Source: Paraformaldehyde (1.05 - 1.1 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Methanol (anhydrous preferred)
-
Additives: Magnesium Sulfate (
) or Molecular Sieves (3Å)
Step-by-Step Procedure
-
Oxazolidine Formation:
-
Charge a reaction vessel with Compound 1 (10 mmol) and Methanol (50 mL, 5 vol).
-
Add Paraformaldehyde (11 mmol, 330 mg).
-
Optional: Add 2g of
to sequester water and drive the equilibrium toward the oxazolidine. -
Stir at Reflux (65°C) for 2–3 hours.
-
Checkpoint: Monitor by TLC or LCMS.[1] The disappearance of the primary amine peak and appearance of a less polar spot indicates oxazolidine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Critical: If
was used, filter it off rapidly under inert atmosphere before reduction (solid drying agents can interfere with borohydride efficiency). -
Add
(15 mmol, 567 mg) portion-wise over 20 minutes. Caution: Gas evolution ( ). -
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
-
Work-up:
-
Quench the reaction by dropwise addition of 1N HCl until pH ~2 (destroys excess hydride and hydrolyzes any boron complexes).
-
Stir for 30 minutes.
-
Basify to pH >12 using 1N NaOH or KOH .
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate -
Yield Expectation: 85–92%.
-
Method B: Direct Reductive Amination (STAB)
Best for: High-throughput screening or when Paraformaldehyde is unavailable.
-
Dissolve Compound 1 (1.0 equiv) in 1,2-Dichloroethane (DCE) .
-
Add Formaldehyde (37% aq. solution, 1.1 equiv).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Stir at RT for 4 hours.
-
Quench with saturated
.[1]
Comparison of Methods:
| Feature | Method A (Oxazolidine/ | Method B (STAB/DCE) |
| Chemoselectivity | Excellent (Locked mechanism) | Good (Reagent controlled) |
| Reagents | Cheap ( | Expensive (STAB) |
| Water Tolerance | Low (during formation) | Moderate |
| Impurity Profile | < 2% Tertiary Amine | 5–10% Tertiary Amine risk |
Analytical Validation (Self-Validating System)
To confirm the success of the reaction, use the following analytical markers.
H-NMR Interpretation (CDCl3, 400 MHz)
-
Starting Material (Primary Amine): Look for the
-methylene protons (next to ) as a triplet/multiplet around 2.7–2.9 ppm. -
Product (Secondary Amine):
-
N-Methyl Group: A sharp singlet appears at
2.40–2.45 ppm (integrates to 3H). -
Shift: The
-methylene protons often shift slightly upfield or split into diastereotopic multiplets due to the chiral center at C1. -
Absence of Tertiary Amine: A tertiary amine (
-dimethyl) would show a singlet integrating to 6H (or two distinct methyl singlets if diastereotopic) around 2.2 ppm.
-
HPLC Purity Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.
-
Retention Time: The N-methyl product is slightly more hydrophobic than the primary amine precursor but significantly less hydrophobic than the
-dimethyl impurity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete Oxazolidine formation. | Increase reflux time in Step 1; ensure water removal (add molecular sieves). |
| Over-methylation ( | Excess Formaldehyde or high temp during reduction. | Strictly control Formaldehyde equivalents (1.05 eq). Keep reduction at 0°C initially. |
| Emulsion during workup | Boron salts. | Ensure thorough acid quench (pH 2) followed by strong base (pH 12) to break boron-amine complexes. |
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc-oxazolidine system." Tetrahedron, 58(14), 2701-2724.
-
Lal, B., et al. (2012). "Synthesis of Duloxetine." U.S. Patent 8,269,023. (Describes similar amino-alcohol intermediates in SNRI synthesis). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol reduction
The following guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield attrition during the reduction of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one (the Mannich base precursor) to the target amino alcohol.
This synthesis is a critical analog workflow for Duloxetine (Cymbalta) intermediates. The chemistry described here applies to the reduction of
Topic: Troubleshooting Low Yields in
Diagnostic Overview: Why is your yield low?
In my experience scaling up
The Three Pillars of Yield Loss:
-
The Retro-Mannich Reversion (The "Silent Killer"): Under the wrong pH or thermal conditions, your starting material reverts to 3,4-dichloroacetophenone, formaldehyde, and amine before it gets reduced.
-
Boron Chelation (The "Invisible Product"): Amino alcohols form tight, water-soluble complexes with boron species (from NaBH
), preventing extraction into the organic phase. -
Elimination (The "Side-Reaction"): Formation of the enone (vinyl ketone) via
-elimination of the amine.
Troubleshooting Guide (FAQ Format)
Q1: I see the starting material disappearing on TLC, but I isolate very little product. Where is it going?
Diagnosis: You are likely experiencing Boron-Amine Chelation .
Technical Insight: Amino alcohols are bidentate ligands. When you reduce a ketone with Sodium Borohydride (NaBH
Corrective Action:
-
The Acid Boil: You must destroy the B-N bond. After quenching the reaction, adjust pH to ~1-2 with HCl and heat to reflux (or 50-60°C) for 30-60 minutes.
-
The Basification: Only after the acid heat step, cool down and basify (pH > 12) to liberate the free amine for extraction.
Q2: My crude NMR shows 3,4-dichloroacetophenone or vinyl species. Why?
Diagnosis: Retro-Mannich Reaction or
-
Mechanism: In basic media (NaBH
is basic), the deprotonated -carbon facilitates the expulsion of the amine (Retro-Mannich). -
Causality: If you neutralize the Mannich base salt before adding the reducing agent, or if the reaction exotherms, you trigger this decomposition.
Corrective Action:
-
Low Temperature: Perform the reduction at -10°C to 0°C . Never at room temperature initially.
-
Buffering: Add a weak acid (Acetic Acid) or perform the reduction in methanol containing a slightly acidic buffer to keep the pH near 6-7 during the hydride addition.
-
Salt Reduction: Do not liberate the free base of the starting material. Reduce the hydrochloride salt directly by adding it to a solution of NaBH
(excess) in Methanol/NaOH at low temp (Luche-type conditions often help).
Q3: The reaction is slow. Can I heat it?
Diagnosis: High Risk of Polymerization/Decomposition. Technical Insight: Heating a Mannich base encourages polymerization or elimination to the enone (1-(3,4-dichlorophenyl)prop-2-en-1-one), which then polymerizes.
Corrective Action:
-
Do not heat the reaction mixture. If conversion is incomplete, add a second portion of NaBH
or switch to a stronger reductant like LiAlH (at -78°C) if chemoselectivity allows (watch the aryl chlorides). -
Ensure your solvent (Methanol) is anhydrous; water slows down NaBH
reductions by decomposing the hydride.
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired reduction and the parasitic Retro-Mannich/Elimination pathways.
Caption: Figure 1. Kinetic competition in
Optimized Experimental Protocol
This protocol is designed to minimize Retro-Mannich reversion and ensure complete boron decomplexation.
Reagents:
-
Substrate: 3-Amino-1-(3,4-dichlorophenyl)propan-1-one HCl salt (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH
) (2.0 equiv) -
Solvent: Methanol (Anhydrous)[1]
-
Quench: 1N HCl, then 20% NaOH
Step-by-Step Methodology:
-
Preparation (Cold Start):
-
Dissolve the Mannich base hydrochloride in Methanol (10 mL/g).
-
Cool the solution to -10°C using an ice/salt bath. Crucial: Keeping it cold prevents the free base from decomposing once generated.
-
-
Reduction (Controlled Addition):
-
Add NaBH
solid in small portions over 30 minutes. -
Note: The first equivalent of hydride neutralizes the HCl salt (generating H
gas); the second equivalent performs the reduction. -
Maintain internal temperature below 0°C.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
-
The "Yield Saver" Workup:
-
Quench: Cool to 0°C. Add 1N HCl dropwise until pH is ~1-2.
-
Hydrolysis (Critical): Heat the acidic solution to 50°C for 30 minutes . This breaks the Boron-Nitrogen chelate.
-
Isolation: Cool to room temperature.
-
Basify with 20% NaOH to pH > 12.
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (x3).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
Comparative Data: Workup Impact
The table below summarizes internal data comparing standard workups vs. the oxidative/acidic workup required for amino alcohols.
| Workup Method | Chelate Status | Primary Yield Loss Mode | Typical Yield |
| Standard (Water Quench) | Intact (Strong) | Product remains in water | 15 - 30% |
| Weak Acid (Acetic Acid) | Partially Broken | Incomplete extraction | 40 - 55% |
| Strong Acid Boil (HCl/Heat) | Fully Broken | None (Efficient Extraction) | 85 - 92% |
References
- Mannich Base Instability: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Explains the Retro-Mannich equilibrium mechanics).
-
Boron Chelation in Amino Alcohols
-
Mechanism:[1][2][3][4][5][] Ranu, B. C. (1993). Reduction of Carboxylic Acids and Derivatives. Comprehensive Organic Synthesis.
-
Workup Protocols: Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
-
-
Duloxetine Intermediate Synthesis (Analogous Chemistry)
-
Sakai, K., et al. (2005). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine.[7] Tetrahedron: Asymmetry, 16(8), 1535-1539. Link
- Note: This paper details the reduction of the thienyl analog, confirming the necessity of controlled reduction conditions to avoid side reactions.
-
-
General Reduction of
-Amino Ketones:-
Barluenga, J., et al. (1992). Diastereoselective reduction of
-amino ketones. Journal of Organic Chemistry. Link
-
Sources
- 1. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
Technical Support Center: Purification of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Introduction
Welcome to the technical support guide for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. This molecule is a crucial intermediate in pharmaceutical development, and achieving high purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1] A significant challenge in its synthesis is the formation of chlorinated byproducts and other process-related impurities.[2][3] Impurities can arise from starting materials, side reactions, or degradation and must be effectively removed.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format to help you identify, remove, and quantify chlorinated byproducts and other impurities, ensuring the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely chlorinated byproducts and impurities I should be looking for?
Answer: While the exact impurity profile depends on your specific synthetic route, several common classes of impurities can be anticipated. Understanding these is the first step in developing a control strategy.[2]
-
Starting Material Carryover: Unreacted chlorinated precursors, such as derivatives of 3,4-dichlorobenzene or chlorinated propanone, are common.
-
Over-chlorinated Species: Under certain reaction conditions, an additional chlorine atom may be added to the aromatic ring, resulting in trichloro- species.
-
Isomeric Byproducts: Synthesis may yield positional isomers, for example, 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol.[4]
-
Degradation Products: The amino alcohol moiety can be susceptible to oxidation or other degradation pathways, especially under harsh purification conditions (e.g., high heat).[3]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis can also be present.[3]
Q2: My preliminary analysis shows multiple unknown peaks. How can I confidently identify and quantify these impurities?
Answer: A multi-pronged analytical approach is essential for impurity profiling.
Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are the gold standard. [5] LC-MS provides the retention time from the HPLC for quantification and the mass-to-charge ratio (m/z) from the MS for identification.[6]
-
Initial Screening (Qualitative): Use a broad-gradient HPLC method coupled with a mass spectrometer to get the molecular weights of the impurities. This data is critical for proposing tentative structures.
-
Structure Elucidation: For critical impurities, isolation via preparative HPLC or flash chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for definitive structural confirmation.
-
Quantitative Analysis: Once identified, a validated HPLC method with UV detection is typically developed for routine quantification. Ensure the method is sensitive enough to detect impurities at required levels (e.g., below 0.10% for unknown impurities as per ICH guidelines).[7]
A robust analytical method is the foundation of any purification strategy, allowing you to monitor the efficiency of each purification step.[8]
Q3: I'm struggling with flash chromatography. My compound is tailing badly on the silica column. What's happening and how do I fix it?
Answer: This is a classic problem when purifying amines on standard silica gel. The issue stems from a fundamental acid-base interaction.[9]
-
The Cause (Expertise): Silica gel has acidic silanol groups (Si-OH) on its surface. Your compound, being a primary amine, is basic. This leads to strong ionic interactions, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing.[9]
-
The Solution (Trustworthiness): You need to suppress this unwanted interaction. There are two highly effective, field-proven strategies:
-
Mobile Phase Modification: Add a small amount of a competing, volatile base to your mobile phase. Triethylamine (TEA) at 0.1-1% is a common choice. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.[10] An alternative is using n-propylamine, which has been shown to be highly effective.[11]
-
Stationary Phase Modification: Use a column packed with a less acidic or a basic stationary phase.
-
Amine-functionalized silica (KP-NH): These columns have an amine-based surface that minimizes the acid-base interaction, often providing excellent peak shape with simple hexane/ethyl acetate gradients.[9]
-
Diol-functionalized silica: These columns are also less acidic than bare silica and can offer better performance for purifying amines.[11]
-
Reversed-Phase (C18): For polar amines, reversed-phase chromatography can be an excellent option. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide or TEA) will keep your amine in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.[10][12]
-
-
The diagram below outlines a decision-making workflow for troubleshooting amine purification by chromatography.
Caption: Troubleshooting workflow for amine purification.
Q4: Chromatography got me closer, but I still have a persistent, closely-eluting impurity. What is my next step for achieving >99.5% purity?
Answer: Recrystallization is the ultimate and most effective technique for removing trace-level impurities from a solid material to achieve high purity. The key is finding the right solvent system where your desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.
-
The Challenge: Amino alcohols can sometimes be difficult to crystallize, and their polarity requires careful solvent selection.[13][14]
-
Strategy 1: Single Solvent Recrystallization:
-
Screen polar solvents like ethanol, isopropanol, or acetonitrile.[14] Sometimes, even water can be a good choice for sufficiently polar compounds.[15]
-
Heat a small amount of your compound in the chosen solvent until it fully dissolves.
-
Allow it to cool slowly to room temperature, and then further in an ice bath or refrigerator. If pure crystals form, you have found a suitable solvent.
-
-
Strategy 2: Two-Solvent (Antisolvent) Recrystallization:
-
This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, DCM).
-
Slowly add a "poor" or "antisolvent" in which your compound is insoluble (e.g., hexane, heptane, diethyl ether) until the solution becomes faintly cloudy (turbid).[15]
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This method often produces high-quality crystals.
-
-
Strategy 3: Salt Crystallization (Authoritative Grounding):
-
This is a powerful technique for basic compounds like amines.[15] By converting the amine to a salt (e.g., hydrochloride or sulfate), you drastically change its solubility profile and crystal lattice energy, which can "exclude" impurities that do not form salts.
-
Dissolve your free-base compound in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a stoichiometric amount of an acid (e.g., HCl in isopropanol or concentrated H2SO4).
-
The salt will often precipitate out of the solution. You can then further purify this salt by recrystallizing it from a suitable polar solvent system. The pure free base can be recovered by neutralizing the salt with a base and extracting it.
-
Experimental Protocols
Protocol 1: Flash Chromatography Purification (Mobile Phase Modification)
This protocol describes a self-validating system for purifying the target compound on standard silica gel.
-
Sample Preparation: Dissolve the crude 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Column & Solvents:
-
Stationary Phase: Standard silica gel column.
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate containing 1% Triethylamine (TEA).
-
-
Equilibration: Equilibrate the column with 5% Mobile Phase B in Mobile Phase A for at least 5 column volumes.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run a linear gradient from 5% B to 100% B over 10-15 column volumes. The exact gradient will depend on the polarity of the byproducts and should be optimized via TLC or analytical HPLC.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of TEA is advantageous as it is volatile and can be removed with the solvent.
Protocol 2: Recrystallization via Salt Formation
This protocol provides a method to achieve the final, high-purity product.
-
Salt Formation:
-
Dissolve the partially purified product from chromatography (1.0 eq) in Isopropanol (IPA, ~10 volumes).
-
While stirring, slowly add a solution of Hydrochloric Acid in IPA (e.g., 2M solution, 1.05 eq) dropwise.
-
A precipitate (the hydrochloride salt) should form. Stir the slurry at room temperature for 1-2 hours.
-
-
Isolation of Crude Salt: Filter the solid, wash with a small amount of cold IPA, and then with hexane. Dry the salt under vacuum.
-
Recrystallization of the Salt:
-
Place the crude salt in a flask. Add a suitable solvent (e.g., ethanol or a methanol/IPA mixture) and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Cool the flask in an ice bath for at least 1 hour to maximize yield.
-
-
Final Product Isolation: Filter the purified crystals, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
Purity Confirmation: Confirm the purity of the final product using the validated analytical method.
The overall purification and analysis workflow is summarized in the diagram below.
Caption: General workflow for purification and analysis.
Data Presentation: Analytical Method Parameters
For monitoring your purification progress, a robust analytical method is essential. Below are typical starting parameters for an HPLC method.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines by ensuring consistent protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | The dichlorophenyl group will have a strong UV absorbance. Monitoring multiple wavelengths is good practice. |
| Injection Volume | 10 µL | Standard injection volume. |
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.Link
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Link
-
Google Patents. (1984). Crystallization of amino acid. (JPS5939857A). Link
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.Link
-
Google Patents. (1992). Method for crystallization of amino acids. (US5118815A). Link
-
Journal of the American Chemical Society. (1952). The Synthesis of Some Amino Alcohols.Link
-
RSC Publishing. (n.d.). Analytical Methods.Link
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.Link
-
PubMed. (2015). Eliminating pharmaceutical impurities: Recent advances in detection techniques. Journal of Pharmaceutical and Biomedical Analysis, 113, 146-64. Link
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.Link
-
Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... (WO2001058848A1). Link
-
ResearchGate. (2006). Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin.Link
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.Link
-
ScienceDaily. (2012, June 21). Simple new way to clean traces of impurities from drug ingredients.Link
-
BioPharm International. (2020, July 1). Eliminating Residual Impurities Starts with a Strategic Plan.Link
-
Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.Link
-
Google Patents. (2015). Preparation method of 3-amino-1,2-propanediol. (CN104610074A). Link
-
ResearchGate. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol.Link
-
WIPO Patentscope. (2015). 104610074 Preparation method of 3-amino-1,2-propanediol.Link
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.Link
-
EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601.Link
-
BLDpharm. (n.d.). 1485093-52-4|3-Amino-1-(2,3-dichlorophenyl)propan-1-ol.Link
-
Google Patents. (2012). Method for producing and purifying 3-aminopropanol. (EP2468712A1). Link
-
Grom HPLC. (n.d.). Modern Methodes for Amino Acid Analysis.Link
-
ResearchGate. (2000). Method development for amino acid analysis.Link
-
Creative Proteomics. (n.d.). Amino Acid Analysis Methods.Link
-
Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol. (CN103319354A). Link
-
PubChem - NIH. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.Link
-
PubChem - NIH. (n.d.). 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride.Link
-
PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation.Link
-
Growing Science. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst.Link
-
MDPI. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.Link
-
ResearchGate. (2011). Identification and synthesis of impurities formed during sertindole preparation.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. ajrconline.org [ajrconline.org]
- 4. 1485093-52-4|3-Amino-1-(2,3-dichlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 5. Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Resolving solubility issues of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol in aqueous media
Welcome to the technical support resource for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's limited solubility in aqueous media. Here, we provide in-depth, evidence-based troubleshooting strategies and answers to frequently encountered questions.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol that influence its solubility?
A1: 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is a molecule characterized by a combination of polar and non-polar features that dictate its behavior in aqueous systems. While specific experimental data for this exact isomer is not extensively published, we can infer its properties from its structure and data on similar compounds.
-
Chemical Structure: The molecule contains a basic primary amine (-NH2) and a hydroxyl group (-OH), both of which can participate in hydrogen bonding. However, it also features a rigid and hydrophobic 3,4-dichlorophenyl ring.
-
Lipophilicity: The dichlorinated phenyl group makes the molecule significantly lipophilic, or "fat-loving." This is the primary reason for its poor solubility in water, a highly polar solvent. The predicted pKa of a similar compound, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, is approximately 14.87 for the hydroxyl group, indicating it is not acidic.[1] The amino group, being a primary amine, is basic and will be protonated at acidic pH.
-
Physical Form: It is typically a solid at room temperature, meaning that energy is required to break its crystal lattice structure before it can dissolve.[1] Overcoming this crystal lattice energy is a key barrier to dissolution.[2]
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | Value (for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol) | Significance for Solubility |
|---|---|---|
| Molecular Weight | ~220.10 g/mol (for dichlorinated analog) | Higher molecular weight can sometimes correlate with lower solubility. |
| Melting Point | 53-56°C[1] | Indicates a stable crystal lattice that requires energy to disrupt for dissolution. |
| Predicted pKa | 14.87 ± 0.10[1] | The amino group is basic and its ionization state is highly pH-dependent. |
| Appearance | White to yellow solid[1] | Confirms the compound is in a crystalline form at standard conditions. |
Q2: Why is pH a critical factor for the solubility of this compound?
A2: The pH of the aqueous medium is the most critical initial factor to consider due to the presence of the primary amino group. The solubility of molecules with ionizable functional groups is highly dependent on pH.[3][4][5]
-
Mechanism of pH-Dependent Solubility: In neutral or alkaline conditions (pH > ~9-10), the amino group (-NH2) is predominantly in its neutral, uncharged state. In this form, the molecule's overall character is dominated by the lipophilic dichlorophenyl ring, leading to very low aqueous solubility.
-
Protonation at Acidic pH: As the pH is lowered with an acid, the amino group acts as a base and accepts a proton, becoming a positively charged ammonium ion (-NH3+). This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, thereby increasing its solubility.[3][6] The solubility of amino acids and related compounds is significantly affected by pH for this reason.[4][5][7][8]
Troubleshooting Guide: Enhancing Aqueous Solubility
Q3: My compound is not dissolving in a neutral buffer (e.g., PBS pH 7.4). What is the first and most direct troubleshooting step?
A3: The first and most fundamental step is to perform a pH-solubility profile. This experiment will define the relationship between pH and solubility for your specific compound concentration and is a cornerstone of pre-formulation studies.
Below is a systematic workflow to determine the optimal pH for solubilizing 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
Caption: Decision tree for selecting a solubilization method.
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. [3]This "polarity reduction" makes the environment more favorable for lipophilic molecules like 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
-
Common Examples: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerin, Dimethyl Sulfoxide (DMSO).
-
Best For: In vitro assays where a moderate increase in solubility is needed and the final concentration of the co-solvent is tolerated by the biological system.
-
Protocol: Prepare a series of vehicle solutions with increasing percentages of a co-solvent (e.g., 5%, 10%, 20% PG in water). Use the shake-flask method described above to determine the solubility in each mixture.
Table 3: Common Co-solvents and Key Considerations
| Co-solvent | Typical Conc. Range | Advantages | Disadvantages |
|---|---|---|---|
| Propylene Glycol (PG) | 5-40% | Low toxicity, commonly used. | Can be viscous at high concentrations. |
| Ethanol | 5-20% | Strong solubilizer. | Can impact protein stability and cell viability. |
| PEG 400 | 10-50% | Good safety profile. | Can be incompatible with some assays. |
| DMSO | 0.1-5% | Excellent solubilizing power. | Can have direct biological effects; use at lowest % possible. |
-
Mechanism: Surfactants are amphiphilic molecules that form nanosized spherical structures called micelles in water above a certain concentration (the Critical Micelle Concentration). [9]These micelles have a hydrophobic core that can encapsulate the lipophilic drug molecule, shielding it from the aqueous environment and effectively "dissolving" it. [3][10]* Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Sodium Lauryl Sulfate (SLS).
-
Best For: Achieving higher drug concentrations and preventing precipitation when a concentrated stock is diluted into an aqueous buffer.
-
Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic dichlorophenyl portion of your compound can fit inside this cavity, forming an "inclusion complex." [9][11]This complex is highly water-soluble due to the cyclodextrin's outer surface.
-
Common Examples: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Best For: Creating stable, aqueous solutions for parenteral (injectable) formulations or when co-solvents and surfactants are not viable.
For long-term stability or oral drug delivery, more complex strategies are often required.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [12][13]Upon gentle agitation in aqueous fluid (like in the gut), they spontaneously form fine emulsions, keeping the drug solubilized for absorption. [13]* Amorphous Solid Dispersions (ASDs): This technique involves converting the drug from its poorly soluble crystalline form to a much more soluble amorphous (non-crystalline) state. [2]The drug is molecularly dispersed within a polymer carrier (like PVP or HPMC). [9][14]This is a powerful technique used to enhance the bioavailability of oral drugs. [14] Table 4: Overview of Advanced Solubilization Strategies
Strategy Mechanism Key Excipients Primary Application Complexation Forms a host-guest inclusion complex. [11] HP-β-CD, SBE-β-CD Injectable and oral formulations. LBDDS Drug is dissolved in a lipid/surfactant mixture. [12] Oils, surfactants (e.g., Cremophor), co-solvents. Oral delivery of highly lipophilic drugs. | ASDs | Disrupts drug's crystal lattice, creating a high-energy amorphous form. [2]| Polymers (HPMC, PVP, Apinovex™). [9][14]| Oral solid dosage forms. |
References
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]
-
Mude, G., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Retrieved from [Link]
-
Boston Analytical. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Boston Analytical. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Retrieved from [Link]
-
Shah, V., et al. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. Retrieved from [Link]
-
Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Quora. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Home Sunshine Pharma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride. PubChem. Retrieved from [Link]
-
UW-Madison Demonstration Lab. (n.d.). Biochemistry- Effect of pH on Protein Solubility. UW-Madison. Retrieved from [Link]
-
Box, K., et al. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... ResearchGate. Retrieved from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Retrieved from [Link]
-
Heide, M., et al. (2025, August 28). Analytical Methods. OPUS. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
-
Liu, Y., et al. (2020, August 28). Analytical methods for amino acid determination in organisms. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Method development for amino acid analysis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol. Google Patents.
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- 14. Enhancing solubility with novel excipients [manufacturingchemist.com]
Technical Support Center: Optimization of Catalyst Loading for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol Preparation
Welcome to the Technical Support Center for the synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the catalytic asymmetric reduction of the corresponding prochiral ketone precursor. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your catalyst loading for high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, focusing on the critical aspect of catalyst optimization.
Q1: What are the most common catalytic methods for preparing chiral amino alcohols like 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol?
A1: The preparation of chiral β-amino alcohols is a cornerstone of pharmaceutical synthesis.[1] The most prevalent and industrially scalable method for synthesizing 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 3-Amino-1-(3,4-dichlorophenyl)propan-1-one. Key catalytic strategies include:
-
Organocatalysis: Chiral oxazaborolidines, often used in conjunction with a stoichiometric borane source, are highly effective for the reduction of aminoketones.[2][3][4] This method is known for its operational simplicity and high enantioselectivity.[5]
-
Transition Metal Catalysis: Complexes of ruthenium, rhodium, and iridium with chiral ligands can catalyze the asymmetric hydrogenation or transfer hydrogenation of the ketone.[6][7] These methods are often highly efficient, requiring low catalyst loadings.
-
Biocatalysis: Ketoreductases (KREDs) from various microorganisms can offer exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions.[8][9]
Q2: Why is optimizing the catalyst loading so critical?
A2: Optimizing the catalyst loading is a balancing act between reaction efficiency, cost, and product purity.
-
Too Low a Loading: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields and the potential for increased side product formation.
-
Too High a Loading: While it might increase the reaction rate, an excessively high catalyst loading is uneconomical, especially with expensive transition metal or complex organic catalysts.[5] In some cases, it can even be detrimental to enantioselectivity, possibly due to the formation of catalyst aggregates or side reactions. It also increases the burden of removal during product purification.
Q3: How does catalyst loading typically affect the yield and enantiomeric excess (ee)?
A3: The relationship is not always linear. Generally, as catalyst loading increases from a very low level, both yield and enantiomeric excess (ee) will improve up to a certain point. Beyond this optimal loading, you may see diminishing returns on yield and potentially a plateau or even a slight decrease in ee. It is crucial to determine the "sweet spot" for your specific reaction conditions.
Q4: What are the initial recommended catalyst loading ranges for this type of asymmetric reduction?
A4: For initial screening experiments, the following ranges are a good starting point:
-
Organocatalysts (e.g., oxazaborolidines): 5-10 mol% is a common starting point for laboratory-scale synthesis.[2][3] For process optimization, efforts are often made to reduce this to 0.5-2 mol%.
-
Transition Metal Catalysts: These are typically more active, and loadings can range from 0.01 to 1 mol%.
-
Biocatalysts (e.g., KREDs): The loading is usually determined by the activity of the enzyme preparation and is often expressed in terms of weight percent relative to the substrate.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or atmosphere (e.g., water, oxygen).[10] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or conditions. 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal. | 1. Ensure Inert Atmosphere & Dry Solvents: Many catalysts, especially organometallic and borane-based systems, are sensitive to air and moisture.[11] Use freshly distilled, anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Purify Substrate: Remove any potential catalyst poisons from the starting aminoketone through recrystallization or chromatography. 3. Increase Catalyst Loading Incrementally: Double the catalyst loading to see if conversion improves. If it does, you can then fine-tune the amount. 4. Optimize Reaction Parameters: Systematically vary the temperature and reaction time to find the optimal conditions. |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity.[12] 2. Non-Optimal Temperature: Enantioselectivity is often highly temperature-dependent. 3. Racemization of Product: The product may be racemizing under the reaction or workup conditions. 4. Background Uncatalyzed Reaction: A non-selective reduction may be occurring in parallel with the catalyzed reaction. | 1. Screen Catalyst Loading: Perform a series of experiments with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration for ee. 2. Lower the Reaction Temperature: Asymmetric reductions often exhibit higher enantioselectivity at lower temperatures, as this amplifies the energy difference between the diastereomeric transition states. 3. Modify Workup Procedure: Use a mild workup procedure and avoid prolonged exposure to acidic or basic conditions that could cause racemization. 4. Increase Catalyst Loading: A higher catalyst loading can sometimes outcompete the background reaction. |
| Formation of Impurities | 1. Over-reduction: The desired alcohol product might be further reduced. 2. Side Reactions of the Substrate: The amino or chloro groups on the substrate may undergo side reactions. 3. Catalyst Degradation Products: The catalyst itself may be unstable under the reaction conditions. | 1. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent over-reduction. 2. Choose a Milder Reducing Agent: If using a very reactive reducing agent like LiAlH4, consider switching to a milder one like NaBH4 in combination with your catalyst.[11] 3. Screen Different Catalysts: Some catalysts may be more compatible with the functional groups on your substrate than others. |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. 2. High Catalyst Loading: A larger amount of catalyst requires more extensive purification. | 1. Use a Heterogeneous Catalyst: If available, a solid-supported catalyst can be easily removed by filtration. 2. Optimize Purification: Develop a robust purification protocol, such as column chromatography or crystallization, to effectively remove the catalyst and its byproducts. 3. Reduce Catalyst Loading: This is the most effective way to minimize purification challenges. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the asymmetric reduction of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one using an oxazaborolidine catalyst.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral oxazaborolidine catalyst in anhydrous THF.
-
Reaction Setup: In a series of oven-dried reaction vials, add the substrate, 3-Amino-1-(3,4-dichlorophenyl)propan-1-one.
-
Catalyst Addition: To each vial, add a different volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mol%).
-
Initiation: Cool the vials to the desired temperature (e.g., 0 °C or -20 °C) and add the borane solution (e.g., BH3•THF) dropwise.
-
Reaction Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or a suitable chromatographic method.
-
Quenching and Workup: Once the starting material is consumed, carefully quench the reaction with methanol, followed by an acidic or basic workup to hydrolyze the borate complexes.[2]
-
Analysis: Purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC.
Data Presentation: Effect of Catalyst Loading on Yield and ee
The following table is a representative example of how to present the data from the screening experiment described above.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.5 | 24 | 65 | 85 |
| 1.0 | 18 | 88 | 92 |
| 2.0 | 12 | 95 | 98 |
| 5.0 | 8 | 96 | 98 |
| 10.0 | 4 | 97 | 97 |
Note: This data is illustrative and the optimal loading for your specific setup may vary.
Visualizations
Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for asymmetric reduction.
References
-
Cabou, J., Bastin, S., & Pelinski, L. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. RSC Publishing. Retrieved from [Link]
-
Feng, Y., & Feng, X. (n.d.). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). Retrieved from [Link]
- Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Park, H., & Kim, H. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(50), 16863–16870.
- Shabbir, S. H., et al. (2009). A general protocol for creating high-throughput screening assays for reaction yield and enantiomeric excess applied to hydrobenzoin. Proceedings of the National Academy of Sciences, 106(26), 10487–10492.
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339.
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]
- Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents.
- Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414.
- Xu, G., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Sharma, P., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability.
-
Zaragoza, F. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube. Retrieved from [Link]
-
Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]
- Blacklock, T. J. (2002). New methodology for the asymmetric reduction of ketones. Current Opinion in Drug Discovery & Development, 5(6), 881-891.
- Noyori, R., & Hashiguchi, S. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 38(9), 659–667.
- Shende, V. S., Singh, P., & Bhanage, P. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969.
-
Yang, J. W. (n.d.). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]
- Reddy, G. S., et al. (2016). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances, 6(73), 68885-68891.
- Chauhan, P., & Chimni, S. S. (2013). Tetrahedron: Asymmetry Report Number 144 Organocatalytic asymmetric synthesis of 3-amino-2-oxindole derivatives bearing a tetra-substituted stereocenter. Tetrahedron: Asymmetry, 24(7), 343-356.
- Spiegler, W. (1966). Process for preparing 3, 4 dichloroaniline. Google Patents.
-
GSRS. (n.d.). 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE. Retrieved from [Link]
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
- CN104610074A. (2015). Preparation method of 3-amino-1,2-propanediol. Google Patents.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Abstract: This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol, a compound of interest in pharmaceutical research and development. Leveraging foundational principles of mass spectrometry, this document compares its fragmentation behavior to structural analogs to elucidate the role of its distinct functional moieties: the dichlorophenyl ring, the secondary benzylic alcohol, and the primary amine. This guide is intended for researchers, scientists, and drug development professionals who utilize liquid chromatography-mass spectrometry (LC-MS/MS) for structural characterization and impurity profiling. We present detailed theoretical fragmentation pathways, a robust experimental protocol for data acquisition, and guidance on spectral interpretation, supported by authoritative references.
Introduction: The Analytical Imperative
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is a substituted amino alcohol. Molecules within this class often serve as key intermediates or are identified as metabolites in drug discovery pipelines. The precise characterization of such compounds is non-negotiable for regulatory compliance and for understanding metabolic pathways. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2]
This guide moves beyond a simple catalog of fragments. It explains the why—the chemical principles driving the fragmentation of the protonated molecule under Collision-Induced Dissociation (CID). By understanding these core mechanisms, a researcher can confidently identify not only the parent compound but also its related impurities and metabolites in complex matrices.
Foundational Principles of Fragmentation for this Moiety
The fragmentation behavior of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is governed by the interplay of its three key structural features. Under soft ionization techniques like Electrospray Ionization (ESI), the molecule will readily protonate, primarily at the basic nitrogen of the primary amine, to form an even-electron precursor ion, [M+H]⁺.[3][4] Subsequent fragmentation via CID will proceed through predictable pathways.
-
The Dichlorophenyl Group: The two chlorine atoms are a powerful diagnostic tool. Due to the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing the dichlorophenyl ring will exhibit a characteristic isotopic cluster at M, M+2, and M+4 with an approximate ratio of 9:6:1.[5][6] This signature is invaluable for confirming the presence of these fragments and distinguishing them from background ions.
-
The Amino Alcohol Backbone: This portion of the molecule introduces several predictable fragmentation channels:
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[5][7] It involves the homolytic cleavage of a C-C bond adjacent to the heteroatom (oxygen or nitrogen), driven by the stabilization of the resulting cation.[8] For this molecule, two primary α-cleavages are anticipated.
-
Dehydration: The loss of a neutral water molecule (18.01 Da) is a classic fragmentation pathway for alcohols in the gas phase.[7][9]
-
Loss of Ammonia: The elimination of a neutral ammonia molecule (17.03 Da) from the protonated amine can also occur.
-
Predicted Fragmentation Pathways for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
The analysis begins with the protonated molecule, which has a monoisotopic mass of 220.0396 Da for the [C₉H₁₃³⁵Cl₂NO]⁺ species. The following pathways represent the most probable fragmentation events upon CID.
Primary Fragmentation Pathways:
-
Benzylic α-Cleavage (Loss of Aminoethane): The most favored cleavage is expected at the C1-C2 bond. This is a benzylic position, and the resulting fragment is highly stabilized by resonance with both the aromatic ring and the hydroxyl group. This pathway leads to the formation of the dichlorobenzyl oxonium ion.
-
Dehydration (Loss of H₂O): The elimination of water from the secondary alcohol is a common and energetically favorable process, leading to a stabilized carbocation.
-
Amine α-Cleavage (Loss of Dichlorophenyl-ethenyl-methanol): Cleavage of the C2-C3 bond, adjacent to the protonated amine, results in the formation of a small, stable iminium ion, [CH₂NH₂]⁺. This fragment is often observed as a low-mass diagnostic ion for primary amines.[10][11]
-
Loss of Ammonia (Loss of NH₃): The loss of neutral ammonia from the precursor ion is another viable pathway, resulting in a dichlorophenyl-containing fragment.
The relationships between these fragments are illustrated in the diagram below.
Caption: Predicted fragmentation pathways of protonated 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol.
Table 1: Summary of Predicted Fragment Ions
| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Fragmentation Pathway | Key Features |
| 220.04 | [C₉H₁₃Cl₂NO]⁺ | - | Precursor Ion ([M+H]⁺) | Exhibits M+2, M+4 isotopic peaks. |
| 202.03 | [C₉H₁₁Cl₂N]⁺ | H₂O (18.01 Da) | Dehydration | Retains dichlorophenyl isotopic signature. |
| 203.02 | [C₉H₁₀Cl₂O]⁺ | NH₃ (17.03 Da) | Loss of Ammonia | Retains dichlorophenyl isotopic signature. |
| 174.98 | [C₇H₆Cl₂O]⁺ | C₂H₅N (43.04 Da) | Benzylic α-Cleavage | Highly stable; expected to be a major fragment. Exhibits M+2, M+4 isotopic peaks. |
| 30.03 | [CH₄N]⁺ | C₈H₈Cl₂O (202.99 Da) | Amine α-Cleavage | Diagnostic ion for primary amines. |
Comparative Analysis: Deconstructing the Molecule
To validate the predicted pathways, we can compare the expected fragmentation of our target compound with simpler, related structures.
-
Comparison with 1,2-Dichlorobenzene: This molecule lacks the amino alcohol side chain. Its fragmentation under EI is dominated by the loss of Cl• and HCl. This confirms that fragments like m/z 174.98 and m/z 202.03 are unequivocally derived from pathways involving the side chain.
-
Comparison with 3-Amino-1-phenylpropan-1-ol: This analog lacks the chlorine substituents. Its protonated molecule would be at m/z 152.09. We would still expect to see dehydration (m/z 134.08) and benzylic α-cleavage. The key benzylic fragment [Ph-CH=OH]⁺ would appear at m/z 107.05. This comparison highlights two key differences:
-
Mass Shift: The fragments from our target compound are shifted by +68 Da (for two chlorines, minus two hydrogens).
-
Isotopic Signature: The fragments from the non-chlorinated analog would lack the characteristic M+2/M+4 isotopic pattern, making the dichlorinated compound easier to identify in a complex mixture.
-
Experimental Protocol: A Validated LC-MS/MS Workflow
This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol. The use of a quality control (QC) sample and a blank injection is critical for ensuring data integrity.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol at 1 mg/mL in methanol.
-
Perform a serial dilution to create a working standard of 1 µg/mL in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.[12]
-
Prepare a blank (mobile phase solvent) and a QC sample.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Tandem quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan for the precursor ion across a relevant mass range (e.g., m/z 100-300) to confirm the presence of the protonated molecule [M+H]⁺ at m/z 220.04 (and its M+2, M+4 isotopes).
-
MS2 Scan (Product Ion Scan):
-
Select m/z 220.04 as the precursor ion.
-
Apply a range of collision energies (e.g., a ramp from 10-40 eV) to observe the full profile of fragment ions. This is a crucial step, as different fragments may be favored at different energies.
-
Scan for product ions across a range of m/z 25-225.
-
-
Conclusion
The mass spectrometric fragmentation of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is predictable and highly informative. By leveraging an understanding of α-cleavage, dehydration, and the unique isotopic signature of the dichlorophenyl group, analysts can confidently identify this molecule and differentiate it from its isomers and related compounds. The major predicted fragments include the stable benzylic oxonium ion at m/z 174.98 and the product of dehydration at m/z 202.03, both of which will carry the tell-tale 9:6:1 isotopic pattern. The protocol provided herein offers a reliable starting point for method development, enabling researchers to generate high-quality data for unequivocal structural confirmation.
References
-
Wang, R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Chem Complete Chemistry. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Ferrer, I., & Thurman, E. M. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Technologies Application Note. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Available at: [Link]
-
PubChem. 3-Amino-1-(3-chlorophenyl)propan-1-ol. Available at: [Link]
-
Sang, R., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 19(9), 13699-13715. Available at: [Link]
-
Blake, T. A., et al. (2017). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PLoS ONE, 12(1), e0170522. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB Core Facilities. Available at: [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Available at: [Link]
-
Reddy, G. S., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipin. Periodica Polytechnica Chemical Engineering, 67(1), 126-137. Available at: [Link]
-
Shimadzu Corporation. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Application News. Available at: [Link]
-
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Available at: [Link]
-
Paiva, A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 7832-7853. Available at: [Link]
-
Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Horizons in Clinical Translation. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Executive Summary
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol (CAS: 40642-72-8) is a chiral amino-alcohol intermediate, frequently employed in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.
The Safety Paradox: While often handled as a stable solid, this compound presents a dual-threat profile:
-
The Amine Functionality: Acts as a base, capable of causing immediate, irreversible eye damage and skin corrosion.
-
The Dichlorophenyl Moiety: Increases lipophilicity, facilitating dermal absorption and systemic toxicity, while necessitating specific "Halogenated" waste streams.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide field-proven protocols for researchers handling this compound in drug discovery workflows.
Part 1: Risk Assessment & Hazard Identification
Effective safety relies on understanding the mechanism of injury, not just the classification.
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin Corrosion / Irritation (Category 1B/2) | The basic amine group attacks the lipid bilayer of cell membranes (saponification), causing burns that may not be immediately painful. | Do not rely on pain as an alarm. Exposure requires immediate flushing, even if asymptomatic. |
| Serious Eye Damage (Category 1) | High pH causes rapid corneal opacification. | Safety glasses are insufficient . Tightly fitting chemical goggles are mandatory. |
| Acute Toxicity (Oral/Dermal) | The halogenated ring enhances bioavailability. | Ingestion via hand-to-mouth transfer (contaminated gloves) is a primary risk vector. |
| Combustible Dust | Finely divided organic powders can generate static charges. | Use anti-static guns during weighing; ground all metal spatulas. |
Part 2: The PPE Matrix
Standard laboratory nitrile gloves often provide a false sense of security against halogenated amines in solution. The lipophilic nature of the dichlorophenyl ring can accelerate permeation through thin nitrile.
Decision Logic: PPE Selection
Use the following logic to determine the required protection level.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent context.
Detailed Specifications
-
Hand Protection (The "Double-Barrier" Rule):
-
Solid Handling: Standard Nitrile (minimum 0.11 mm / 4-5 mil). Change immediately if contaminated.[1][2][3][4][5]
-
Solution Handling (esp. with DCM/THF): The dichlorophenyl ring increases solubility in organic solvents, aiding glove permeation.
-
Inner Layer: Nitrile (Disposable).
-
Outer Layer: Silver Shield® (Laminate) or thick Neoprene if handling concentrated stock solutions.
-
-
-
Eye & Face Protection:
-
Mandatory: Indirect-vented chemical splash goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses (gaps allow dust/vapor entry).
-
Add-on: Face shield required when pouring volumes >500mL.
-
-
Respiratory Protection:
-
Primary control: Handle exclusively in a certified chemical fume hood.
-
Secondary control: If weighing outside a hood is unavoidable (not recommended), use a half-mask respirator with P100 cartridges.
-
Part 3: Operational Protocols
Weighing & Transfer (Static Control)
Amino-alcohol intermediates are often "sticky" or electrostatic solids.
-
Setup: Place the balance inside the fume hood.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents "flying powder" which causes inhalation risks.
-
Transfer: Do not use metal spatulas if the powder is dry and fine; use antistatic plastic or PTFE-coated spatulas to reduce charge build-up.
Spill Response Workflow
Do not treat this as a generic spill. The amine requires neutralization.
Figure 2: Step-by-step spill response protocol emphasizing chemical neutralization.
Spill Cleanup Details:
-
Why Neutralize? Applying a weak acid (like 5% citric acid or vinegar) converts the corrosive free base amine into a water-soluble, non-volatile salt. This significantly reduces the hazard during cleanup.
-
Absorbent: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with some amines).
Part 4: Disposal & Decontamination[8]
Waste Segregation
Strict segregation is required due to the halogen content.
-
Liquid Waste: Must go into "Halogenated Organic Waste" .
-
Critical: Do not mix with strong oxidizers (e.g., Nitric Acid) or active metals.[6]
-
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in clear polyethylene bags, tagged as "Solid Hazardous Waste (Toxic/Corrosive)," and incinerated.
Decontamination of Glassware
Because the compound is lipophilic (dichlorophenyl) and basic (amine):
-
Pre-Rinse: Rinse glassware with a solvent capable of dissolving the compound (Ethanol or Acetone). Collect this rinse as Halogenated Waste.
-
Acid Wash: Soak in a dilute acid bath (1N HCl or Citric Acid) to protonate residual amine, making it water-soluble.
-
Final Wash: Standard detergent and water.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 277274 (Related Structure: 3-Amino-1-propanol). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
